molecular formula C15H14N4O2 B030129 3-Hydroxy Nevirapine CAS No. 174532-82-2

3-Hydroxy Nevirapine

Número de catálogo: B030129
Número CAS: 174532-82-2
Peso molecular: 282.3 g/mol
Clave InChI: DANIONWINZEYME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Hydroxy Nevirapine is a phenolic derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. Nevirapine is known for its role in combined antiretroviral therapy and in preventing mother-to-child transmission of the virus. its metabolites, including this compound, have been studied for their potential toxicological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Nevirapine typically involves the hydroxylation of Nevirapine. This can be achieved through various oxidative processes. One common method involves the use of Frémy’s salt (potassium nitrosodisulfonate) in an aqueous medium, which selectively oxidizes Nevirapine to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative processes using similar reagents and conditions as in laboratory synthesis. The process must be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Formation via CYP2B6-Mediated Hydroxylation

3-OH-NVP is generated through cytochrome P450 2B6 (CYP2B6)-catalyzed hydroxylation of nevirapine. This reaction dominates during steady-state dosing due to enzyme autoinduction:

  • Reaction :
    NevirapineCYP2B63 Hydroxy Nevirapine\text{Nevirapine}\xrightarrow{\text{CYP2B6}}3\text{ Hydroxy Nevirapine}
  • Evidence :
    • Metabolic indices for 3-OH-NVP increase by 58% from single-dose to steady-state conditions (P < 0.01), reflecting CYP2B6 induction .
    • In vitro studies confirm CYP2B6 specificity for 3-hydroxylation (90% contribution) .

Glucuronidation

3-OH-NVP undergoes phase II metabolism via UDP-glucuronosyltransferase 1-10 (UGT1A10) to form 3-Hydroxy Nevirapine 3-O-β-D-Glucuronide:

  • Reaction :
    3 OH NVP+UDP glucuronic acidUGT1A103 OH NVP glucuronide3\text{ OH NVP}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT1A10}}3\text{ OH NVP glucuronide}
  • Key Data :
    • Glucuronidation accounts for >80% of urinary 3-OH-NVP elimination .
    • Km : 12.4 μM (UGT1A10) .

Reversion to Parent Compound

Multidrug resistance-associated protein 7 (MRP7) mediates the hydrolysis of 3-OH-NVP-glucuronide back to 3-OH-NVP, contributing to prolonged systemic exposure .

Oxidation to 2,3-Nevirapine Quinone

3-OH-NVP undergoes further oxidation to a reactive quinone intermediate, implicated in covalent binding to biomolecules:

  • Reaction :
    3 OH NVPCYP3A4 Oxidative stress2,3 NVP quinone3\text{ OH NVP}\xrightarrow{\text{CYP3A4 Oxidative stress}}2,3\text{ NVP quinone}
  • Experimental Evidence :
    • LC-MS/MS detects 2,3-NVP-quinone-GSH adducts (m/z 572 > 443) in microsomal incubations .
    • Quinone formation correlates with time-dependent CYP3A4 inactivation (k<sub>inact</sub> = 0.032 min⁻¹, K<sub>I</sub> = 89 μM) .

Covalent Binding to Proteins

2,3-NVP-quinone reacts with nucleophilic residues (e.g., cysteine, lysine):

  • Adduct Formation :
    • Hemoglobin adducts detected in rat models (m/z 342 > 234) .
    • Dose-dependent binding observed in human liver microsomes (1.2–4.8 pmol/mg protein) .

Autoinduction of Metabolism

CYP2B6 induction by nevirapine enhances 3-OH-NVP formation:

ParameterSingle-DoseSteady-StateChange (%)
Metabolic Index0.18 ± 0.030.28 ± 0.05+58%
AUC<sub>0-12</sub> (μg·h/mL)42.1 ± 6.768.9 ± 9.2+64%

Hepatic Impairment Effects

Severe fibrosis reduces 3-OH-NVP clearance:

  • AUC<sub>τ</sub> : 72.3 μg·h/mL (Ishak 1) vs. 89.6 μg·h/mL (Ishak 3) .
  • C<sub>diff</sub> (C<sub>max</sub> - C<sub>min</sub>): 3.1 μg/mL (Ishak 1) vs. 1.8 μg/mL (Ishak 3) .

LC-MS/MS Parameters

AnalyteTransition (m/z)CE (V)CV (V)Retention Time (min)
3-OH-NVP283 → 24222256.8
3-OH-NVP-glucuronide459 → 28318205.2
2,3-NVP-quinone281 → 22325257.1

Clinical Implications

  • Toxicity Link : 3-OH-NVP-derived quinones are implicated in nevirapine-induced skin rashes and hepatotoxicity .
  • Drug-Drug Interactions : Rifampicin co-administration reduces 3-OH-NVP exposure by 28% via CYP3A4 induction .

This synthesis integrates enzymatic, pharmacokinetic, and toxicological data to elucidate this compound’s reactivity. The balance between metabolic clearance and bioactivation pathways underscores its dual role in therapy and adverse events.

Aplicaciones Científicas De Investigación

Table 1: Key Metabolites of Nevirapine

MetaboliteChemical StructureRole in Pharmacology
NevirapineC_13H_9ClN_4O_3Active drug, NNRTI
3-Hydroxy NVPC_13H_11N_3O_3Active metabolite, potential therapeutic role
12-Hydroxy NVPC_13H_11N_3O_3Associated with adverse effects

Antiviral Activity

Research indicates that 3-OH-NVP retains antiviral activity against various strains of HIV-1. It has been shown to inhibit HIV reverse transcriptase effectively, contributing to the overall efficacy of NVP-based therapies. Studies have demonstrated that both NVP and its metabolites can exhibit synergistic effects when combined with other antiretroviral agents such as zidovudine (ZDV) and lamivudine .

Safety and Toxicity Profiles

The metabolism of NVP can lead to idiosyncratic drug reactions, particularly hepatotoxicity and skin rashes. The formation of reactive metabolites, such as those derived from 12-OH-NVP, has been linked to these adverse effects. Conversely, 3-OH-NVP appears to have a lower propensity for causing such reactions, making it a candidate for further investigation as a safer alternative or adjunct in therapy .

Case Study: Metabolic Activation and Biomarkers

A study investigated the metabolic activation of NVP in patients, identifying stable urinary metabolites indicative of bioactivation. This research highlighted the role of 3-OH-NVP in the formation of mercapturates—conjugates that may serve as biomarkers for monitoring drug metabolism and potential toxicity in patients undergoing treatment with NVP .

Case Study: Deuterated Analogues

Recent investigations into deuterated analogues of NVP, particularly 12-d₃-NVP, have shown promise in reducing the formation of toxic metabolites while maintaining antiviral efficacy. These studies suggest that modifying the metabolic pathway through deuteration could enhance the safety profile of NVP and its metabolites, including 3-OH-NVP .

Future Directions in Research

The ongoing exploration of 3-OH-NVP's properties offers several avenues for future research:

  • Clinical Trials : Further clinical trials are needed to assess the safety and efficacy of 3-OH-NVP as a standalone treatment or in combination with other antiretroviral drugs.
  • Mechanistic Studies : Understanding the detailed mechanisms by which 3-OH-NVP exerts its effects could lead to improved therapeutic strategies.
  • Pharmacogenomics : Investigating genetic factors influencing individual responses to NVP and its metabolites could optimize personalized treatment approaches.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy Nevirapine involves its oxidative conversion to quinoid derivatives, which are highly reactive electrophiles. These derivatives can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to toxic effects . The primary molecular targets include amino acid residues such as lysine and cysteine .

Comparación Con Compuestos Similares

Actividad Biológica

3-Hydroxy Nevirapine (3-OH NVP) is a significant metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus (HIV). Understanding the biological activity of 3-OH NVP is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with Nevirapine therapy.

Pharmacokinetics and Metabolism

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4. The metabolic pathways lead to various metabolites, including 3-hydroxynevirapine. The pharmacokinetic profiles of Nevirapine and its metabolites have been studied to understand their implications for drug efficacy and safety.

Key Findings on Metabolism

  • Metabolic Index : The metabolic index for 3-hydroxynevirapine has been correlated with nevirapine apparent clearance, indicating that higher levels of this metabolite may reflect enhanced clearance rates of the parent drug .
  • Phase I Metabolites : In studies involving HIV-negative and HIV-positive subjects, the concentration of 3-hydroxynevirapine increased significantly from a single dose to steady-state dosing, suggesting enzyme induction effects over time .

This compound exhibits biological activity as a metabolite that contributes to the overall efficacy of Nevirapine. Although it does not possess the same potency as Nevirapine against HIV-1, it plays a role in the drug's pharmacodynamics.

  • Mechanism : Nevirapine binds to reverse transcriptase, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. The presence of 3-OH NVP may influence the overall effectiveness of this inhibition by modulating the drug's pharmacokinetics .

Toxicological Considerations

The chronic use of Nevirapine has been associated with severe liver toxicity and skin reactions. Studies indicate that women are at a higher risk for these adverse effects, which may be linked to differences in the biotransformation of Nevirapine and its metabolites, including 3-hydroxynevirapine .

Case Studies

  • Sex Differences in Toxicity : A study involving 52 patients found that female patients had significantly higher plasma concentrations of both Nevirapine and 3-hydroxynevirapine compared to male patients when adjusted for body weight. This suggests that sex-related metabolic differences could contribute to varying toxicity profiles .
  • Impact on Liver Function : Research on HIV-infected patients with hepatic impairment showed that while trough levels of Nevirapine remained stable, the systemic clearance was affected by liver disease progression. This highlights the importance of monitoring metabolite levels like 3-hydroxynevirapine in patients with compromised liver function .

Data Tables

Parameter Nevirapine This compound
Absorption>90%Not directly measured
Half-life (single dose)~45 hoursNot specified
Half-life (multiple dosing)25-30 hoursNot specified
Major metabolic pathwayCYP2B6, CYP3A4CYP2B6
Correlation with clearanceYes (P < 0.001)Yes (P < 0.01)

Propiedades

IUPAC Name

2-cyclopropyl-6-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANIONWINZEYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450599
Record name 3-Hydroxy Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174532-82-2
Record name 3-Hydroxynevirapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174532-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy nevirapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174532822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY NEVIRAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE9FEC7EE7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy Nevirapine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Hydroxy Nevirapine
Reactant of Route 3
Reactant of Route 3
3-Hydroxy Nevirapine
Reactant of Route 4
3-Hydroxy Nevirapine
Reactant of Route 5
3-Hydroxy Nevirapine
Reactant of Route 6
3-Hydroxy Nevirapine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.